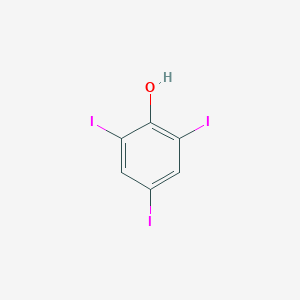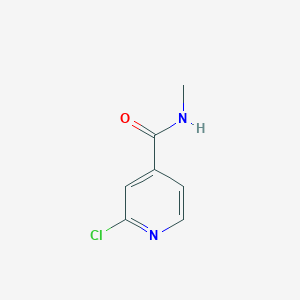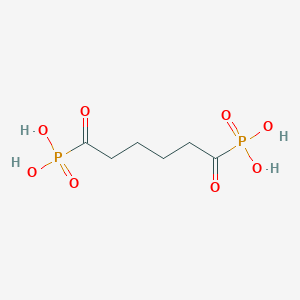
Adipoylbisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipoylbisphosphonic acid (ABP) is a bisphosphonate compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABP is a synthetic compound that is derived from natural bisphosphonates, which are known for their ability to inhibit bone resorption.
Wissenschaftliche Forschungsanwendungen
Adipoylbisphosphonic acid has shown promising results in various scientific research applications. It has been used as a bone-seeking agent in the diagnosis and treatment of bone diseases such as osteoporosis and bone metastasis. Adipoylbisphosphonic acid has also been used as a chelating agent in the removal of heavy metals from the body. Additionally, Adipoylbisphosphonic acid has been shown to have antimicrobial properties and has been used in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Adipoylbisphosphonic acid involves its binding to hydroxyapatite, which is the mineral component of bone. Adipoylbisphosphonic acid inhibits bone resorption by preventing the formation and activity of osteoclasts, which are responsible for breaking down bone tissue. Adipoylbisphosphonic acid also inhibits the growth and activity of bacteria by chelating with metal ions that are essential for bacterial growth.
Biochemische Und Physiologische Effekte
Adipoylbisphosphonic acid has been shown to have several biochemical and physiological effects. It increases bone mineral density and reduces bone resorption, which can help prevent bone loss and fractures. Adipoylbisphosphonic acid also decreases the levels of heavy metals in the body by chelating with them. Additionally, Adipoylbisphosphonic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Adipoylbisphosphonic acid has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Adipoylbisphosphonic acid is also highly specific in its binding to hydroxyapatite, which makes it an ideal bone-seeking agent. However, Adipoylbisphosphonic acid has some limitations for lab experiments. Its binding to hydroxyapatite can interfere with the binding of other compounds to bone tissue. Additionally, Adipoylbisphosphonic acid can be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Adipoylbisphosphonic acid. One direction is the development of new Adipoylbisphosphonic acid derivatives with improved properties, such as increased selectivity and reduced toxicity. Another direction is the use of Adipoylbisphosphonic acid in the development of new bone-targeted therapies for the treatment of bone diseases. Additionally, Adipoylbisphosphonic acid can be used in the development of new antimicrobial agents for the treatment of bacterial infections. Finally, Adipoylbisphosphonic acid can be used in the development of new imaging agents for the diagnosis of bone diseases.
Synthesemethoden
The synthesis of Adipoylbisphosphonic acid involves the reaction of adipic acid with phosphorus trichloride and sodium hydroxide. The resulting adipoyl chloride is then reacted with sodium bisphosphonate to produce Adipoylbisphosphonic acid. The purity of Adipoylbisphosphonic acid can be improved by recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
139339-84-7 |
|---|---|
Produktname |
Adipoylbisphosphonic acid |
Molekularformel |
C6H12O8P2 |
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
(6-oxo-6-phosphonohexanoyl)phosphonic acid |
InChI |
InChI=1S/C6H12O8P2/c7-5(15(9,10)11)3-1-2-4-6(8)16(12,13)14/h1-4H2,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
KNDMIUZIFQENCC-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |
Kanonische SMILES |
C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |
Synonyme |
AdBP adipoylbisphosphonic acid adipoylbisphosphonic acid, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



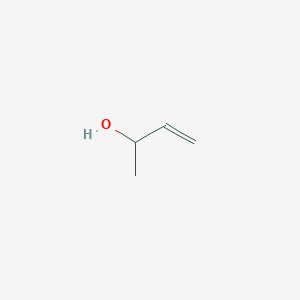
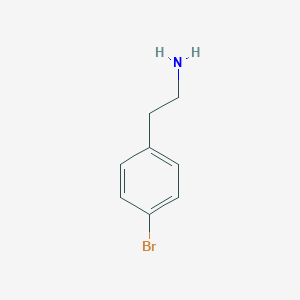

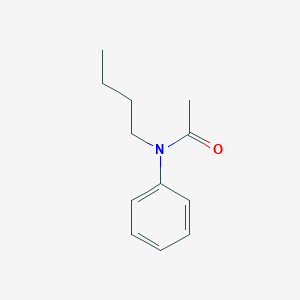

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)

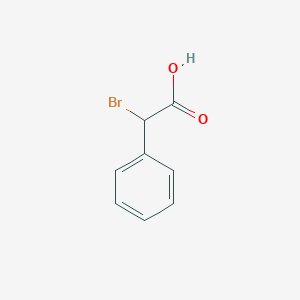
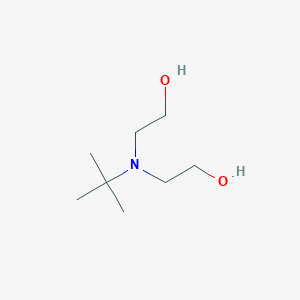
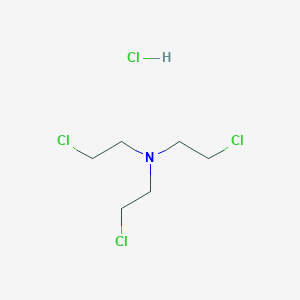
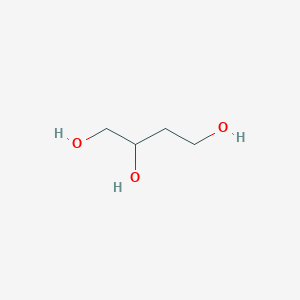
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
